molecular formula C19H12F2N2O B2718160 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-81-4

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2718160
CAS No.: 252058-81-4
M. Wt: 322.315
InChI Key: MXFZCOXMXMFPHP-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound characterized by the presence of fluorine atoms on both benzyl and phenyl rings

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 3-fluorobenzyl bromide and 4-fluorobenzaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to achieve high yields.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield amines.

Scientific Research Applications

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and 1-(3-Fluorobenzyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile share structural similarities.

    Uniqueness: The presence of fluorine atoms on both the benzyl and phenyl rings imparts unique electronic properties and reactivity to the compound, distinguishing it from its analogs.

Properties

IUPAC Name

6-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFZCOXMXMFPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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